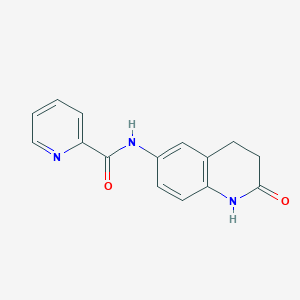
N-(2-オキソ-1,2,3,4-テトラヒドロキノリン-6-イル)ピリジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide is a compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
科学的研究の応用
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antithrombotic, vasodilatory, and cardiotonic properties.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with pyridine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and amide formation. For instance, the use of eco-friendly lactic acid as a green catalyst in solvent-free conditions has been reported for similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis protocols that optimize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of renewable resources and minimizing waste, are often incorporated into industrial methods to ensure sustainability.
化学反応の分析
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives
作用機序
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a PDE3A inhibitor, it can prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels and subsequent physiological effects such as vasodilation and reduced platelet aggregation . The compound’s ability to inhibit adenosine uptake also contributes to its biological activity.
類似化合物との比較
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A similar compound with a chloroacetyl group and methoxy substitution.
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: An impurity of Cilostazol with similar biological activities.
Uniqueness
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide is unique due to its specific structural features, such as the fusion of the quinoline ring with the pyridine carboxamide group
生物活性
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a quinoline moiety fused with a pyridine ring , which contributes to its unique properties. The synthesis typically involves multi-step organic reactions, often initiated by the condensation of pyridine-2-carboxylic acid derivatives with tetrahydroquinoline precursors under acidic or basic conditions.
Common Synthetic Route:
- Condensation Reaction : Reaction of 2-pyridinecarboxylic acid with 2-amino-1,2,3,4-tetrahydroquinoline.
- Catalysis : Utilization of dehydrating agents such as thionyl chloride to facilitate the reaction.
Antiviral Properties
Research indicates that compounds related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide exhibit antiviral activity . For instance, derivatives have shown significant inhibitory effects against viruses like influenza A and Coxsackievirus B3 , suggesting their potential use in antiviral therapies.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties , likely through the inhibition of pro-inflammatory cytokines. This mechanism can be crucial in treating conditions characterized by chronic inflammation.
Anticancer Activity
The compound has also been explored for its anticancer potential . It is believed to interfere with various biochemical pathways involved in cell proliferation and apoptosis. For example, it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways .
The biological activity of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as phosphodiesterase (PDE), leading to increased levels of cyclic AMP (cAMP), which plays a role in various cellular processes including inflammation and cell growth.
- Receptor Modulation : It may modulate receptors involved in neurotransmission and immune responses, thereby influencing neuronal activity and immune function .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
特性
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-14-7-4-10-9-11(5-6-12(10)18-14)17-15(20)13-3-1-2-8-16-13/h1-3,5-6,8-9H,4,7H2,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVPPANNGCNBQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














